molecular formula C33H39N6O4P B6328018 1-Benzyl-3-methylimidazolium phosphate CAS No. 495379-51-6

1-Benzyl-3-methylimidazolium phosphate

Cat. No.: B6328018
CAS No.: 495379-51-6
M. Wt: 614.7 g/mol
InChI Key: HDBIJSNORCWRDR-UHFFFAOYSA-K
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Description

1-Benzyl-3-methylimidazolium phosphate: is a chemical compound that belongs to the class of ionic liquids. Ionic liquids are salts that are liquid at or near room temperature and have unique properties, making them attractive for various applications in different fields. This compound is known for its stability and versatility, which makes it useful in a wide range of scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-methylimidazolium phosphate can be synthesized through a series of chemical reactions involving the starting materials 1-benzylimidazole and methyl iodide. The reaction typically involves the alkylation of 1-benzylimidazole with methyl iodide to form 1-benzyl-3-methylimidazolium iodide. This intermediate is then reacted with a phosphate source, such as phosphoric acid, to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-methylimidazolium phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized imidazolium derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced imidazolium compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as halides, thiolates, or amines in polar solvents

Major Products Formed:

    Oxidation: Oxidized imidazolium derivatives.

    Reduction: Reduced imidazolium compounds.

    Substitution: Substituted imidazolium derivatives with various functional groups

Scientific Research Applications

1-Benzyl-3-methylimidazolium phosphate has a wide range of scientific research applications, including:

    Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high stability and low volatility.

    Biology: Employed in the extraction and purification of biomolecules due to its unique solvation properties.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in electrochemical applications, such as electrolytes in batteries and supercapacitors, due to its high ionic conductivity and thermal stability.

Mechanism of Action

The mechanism of action of 1-benzyl-3-methylimidazolium phosphate involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The compound can disrupt the structure of biological membranes, leading to increased permeability and potential antimicrobial effects . In electrochemical applications, the compound facilitates ion transport and enhances the efficiency of energy storage devices .

Comparison with Similar Compounds

  • 1-Benzyl-3-methylimidazolium chloride
  • 1-Butyl-3-methylimidazolium chloride
  • 1-Ethyl-3-methylimidazolium chloride
  • 1-Decyl-3-methylimidazolium chloride

Comparison: 1-Benzyl-3-methylimidazolium phosphate is unique due to its phosphate anion, which imparts distinct properties such as higher thermal stability and ionic conductivity compared to its chloride counterparts. The presence of the benzyl group also enhances its solubility in organic solvents and its ability to interact with various substrates .

Properties

IUPAC Name

1-benzyl-3-methylimidazol-3-ium;phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C11H13N2.H3O4P/c3*1-12-7-8-13(10-12)9-11-5-3-2-4-6-11;1-5(2,3)4/h3*2-8,10H,9H2,1H3;(H3,1,2,3,4)/q3*+1;/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBIJSNORCWRDR-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)CC2=CC=CC=C2.C[N+]1=CN(C=C1)CC2=CC=CC=C2.C[N+]1=CN(C=C1)CC2=CC=CC=C2.[O-]P(=O)([O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39N6O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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